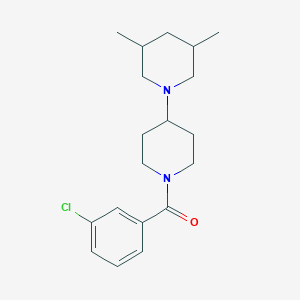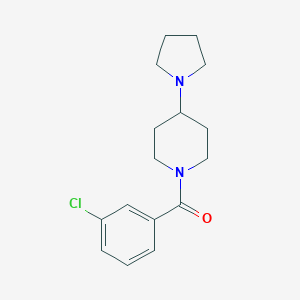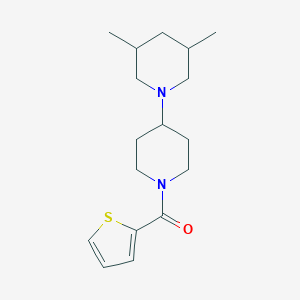![molecular formula C21H33N3O B247198 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one, also known as 4-BMC or Brephedrone, is a synthetic cathinone that has gained popularity as a recreational drug. However, its potential as a research chemical has also been explored due to its unique chemical structure and pharmacological properties.
作用机制
The exact mechanism of action of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one is not fully understood. However, it is believed to act as a SNDRI by blocking the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in their extracellular concentrations, resulting in the psychostimulant effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one include increased heart rate, blood pressure, body temperature, and respiration rate. It also leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, resulting in euphoria, increased energy, and heightened alertness. However, prolonged use of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one can lead to adverse effects such as anxiety, paranoia, and psychosis.
实验室实验的优点和局限性
One advantage of using 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one in lab experiments is its unique chemical structure and pharmacological properties. It has been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying the dopamine system. However, its recreational use and potential for abuse make it difficult to obtain and regulate for research purposes.
未来方向
For research on 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one include further studies on its mechanism of action and potential therapeutic uses. It has been suggested that 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one may have applications in the treatment of depression and attention deficit hyperactivity disorder (ADHD). Additionally, research on the long-term effects of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one use and its potential for addiction is needed to better understand its risks and benefits.
In conclusion, 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one, or 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one, is a synthetic cathinone that has gained popularity as a recreational drug. However, its potential as a research chemical has also been explored due to its unique chemical structure and pharmacological properties. Further research on its mechanism of action, potential therapeutic uses, and long-term effects is needed to better understand its risks and benefits.
合成方法
The synthesis of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one involves the reaction of 4-benzylpiperazine with 1-(3-chlorophenyl)-2-(methylamino)propan-1-one. The reaction is typically carried out in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through recrystallization or chromatography.
科学研究应用
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one has been studied for its potential as a psychostimulant and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It has been shown to increase locomotor activity and induce hyperthermia in animal studies. Additionally, it has been found to increase extracellular levels of dopamine, norepinephrine, and serotonin in rat brain tissue.
属性
产品名称 |
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one |
|---|---|
分子式 |
C21H33N3O |
分子量 |
343.5 g/mol |
IUPAC 名称 |
1-[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C21H33N3O/c1-18(2)16-21(25)24-10-8-20(9-11-24)23-14-12-22(13-15-23)17-19-6-4-3-5-7-19/h3-7,18,20H,8-17H2,1-2H3 |
InChI 键 |
UXRYMDWSPFQZLK-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |
规范 SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247117.png)
![1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine](/img/structure/B247118.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247119.png)
![4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247121.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B247123.png)




![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)